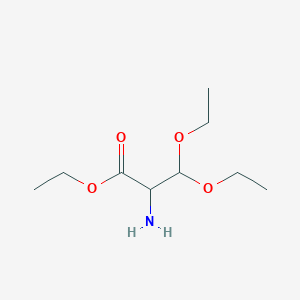
Serine, 3-ethoxy-O-ethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serine, 3-ethoxy-O-ethyl-, ethyl ester is an organic compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol . It is a derivative of propanoic acid and is characterized by the presence of an amino group and two ethoxy groups attached to the propanoate backbone. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Serine, 3-ethoxy-O-ethyl-, ethyl ester can be synthesized through the reaction of diethyl malonate with chloroacetic acid in the presence of a base catalyst . The reaction typically involves the following steps:
Formation of the intermediate: Diethyl malonate reacts with chloroacetic acid to form an intermediate compound.
Amination: The intermediate is then treated with ammonia or an amine to introduce the amino group.
Esterification: The final step involves esterification to form ethyl 2-amino-3,3-diethoxypropanoate.
Industrial Production Methods
Industrial production of ethyl 2-amino-3,3-diethoxypropanoate often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Serine, 3-ethoxy-O-ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Serine, 3-ethoxy-O-ethyl-, ethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-3,3-diethoxypropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxy groups can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Serine, 3-ethoxy-O-ethyl-, ethyl ester can be compared with other similar compounds such as:
Ethyl 3,3-diethoxypropanoate: This compound lacks the amino group, making it less reactive in certain chemical reactions.
Diethyl malonate: A precursor in the synthesis of ethyl 2-amino-3,3-diethoxypropanoate, it has different reactivity due to the absence of the amino group.
Chloroacetic acid: Another precursor, it is more reactive due to the presence of the chloro group.
This compound is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H19NO4 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-3,3-diethoxypropanoate |
InChI |
InChI=1S/C9H19NO4/c1-4-12-8(11)7(10)9(13-5-2)14-6-3/h7,9H,4-6,10H2,1-3H3 |
Clave InChI |
LRUJOFUURXUABL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C(=O)OCC)N)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













